Home > Products > Screening Compounds P23166 > 2-{[1-(4-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline
2-{[1-(4-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline - 2097895-49-1

2-{[1-(4-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline

Catalog Number: EVT-3147311
CAS Number: 2097895-49-1
Molecular Formula: C18H16ClN3O3S
Molecular Weight: 389.85
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: TG100435 is a multi-targeted, orally active protein tyrosine kinase inhibitor. It exhibits potent inhibition against various Src family kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4, with Ki values ranging from 13 to 64 nM [, ]. This compound has shown promising anticancer activity in preclinical studies [].

TG100855 ([7-(2,6-dichlorophenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine)

Compound Description: TG100855 is the major N-oxide metabolite of TG100435 [, ]. It demonstrates even greater potency as a kinase inhibitor compared to the parent compound, with a 2 to 9 fold increase in activity [, ].

4-methyl-2-(pyrrolidin-1-yl)-5,13-dihydropyrimido[4′,5′:5,6][1,4]thiazepino[2,3-b]quinoxaline

Compound Description: This compound represents a novel heterocyclic system synthesized through the cyclocondensation of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 3-aminoquinoxaline-2-thiol followed by substitution with pyrrolidine [].

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine hydrochloride

Compound Description: This compound is a highly selective PDE10A inhibitor discovered through a drug discovery program targeting phosphodiesterase (PDE) inhibitors []. It shows potential as a therapeutic agent for psychosis disorders, including schizophrenia.

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416)

Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor under development for the treatment of severe asthma [].

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)

Compound Description: BI 1342561 is another potent and selective SYK inhibitor, structurally similar to BI 894416, also developed for severe asthma treatment [].

3-{2-[(3-Phenylquinoxalin-2-yl)oxy]ethyl}-1,3-oxazolidin-2-one

Compound Description: This compound features a phenylquinoxaline moiety connected to an oxazolidinone ring through an ethoxy linker [].

(2S)-1-(4-ammoniobutyl)-2-(((5-((3,4-dichlorophenoxy)methyl)isoxazol-3-yl)oxy)methyl)pyrrolidin-1-ium chloride (Compound 51)

Compound Description: Compound 51 is a potent σ2 receptor ligand with a Ki value of 7.9 nM []. It shows promising antitumor activity against osteosarcoma cell lines, exhibiting even greater potency than siramesine [].

Source and Classification

The compound is classified as a sulfonamide derivative and falls under the broader category of quinoxaline compounds. Quinoxaline derivatives are often explored for their applications in medicinal chemistry due to their ability to interact with biological targets, including enzymes and receptors involved in disease processes. The specific structural features of 2-{[1-(4-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline suggest potential applications in targeted therapies, particularly in oncology .

Synthesis Analysis

The synthesis of 2-{[1-(4-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline typically involves several key steps:

  1. Preparation of Quinoxaline Derivative: The synthesis begins with the formation of the quinoxaline core, which can be achieved through cyclization reactions involving appropriate precursors such as o-phenylenediamine and α,β-unsaturated carbonyl compounds.
  2. Sulfonylation: The introduction of the 4-chlorobenzenesulfonyl group can be accomplished using sulfonyl chlorides in the presence of bases such as triethylamine or pyridine, which facilitate the nucleophilic substitution reaction on the quinoxaline nitrogen.
  3. Pyrrolidine Formation: The pyrrolidine moiety is typically introduced via reductive amination or by using a suitable pyrrolidine derivative that can react with the sulfonylated quinoxaline.
  4. Final Coupling Reaction: The final step involves coupling the pyrrolidine with the sulfonylated quinoxaline, often using coupling agents like EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) to promote the formation of the ether bond between the two components.
Molecular Structure Analysis

The molecular structure of 2-{[1-(4-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline can be analyzed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. Key structural features include:

  • Quinoxaline Core: A bicyclic structure that provides aromatic stability.
  • Pyrrolidine Ring: A five-membered saturated ring that introduces flexibility into the molecule.
  • Sulfonyl Group: Enhances solubility and biological activity through interaction with target proteins.

The molecular formula is C15_{15}H15_{15}ClN2_2O2_2S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms which contribute to its chemical reactivity and potential interactions with biological targets .

Chemical Reactions Analysis

The chemical reactions involving 2-{[1-(4-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline primarily focus on its interactions with biological macromolecules:

  1. Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
  2. Receptor Binding: It can bind to receptors that mediate cell signaling pathways, potentially altering cellular responses.
  3. Nucleophilic Substitution Reactions: The sulfonamide group can participate in nucleophilic attacks by various biological nucleophiles (e.g., amines), leading to diverse biological effects.

These reactions are essential for understanding how the compound exerts its pharmacological effects .

Mechanism of Action

The mechanism of action for 2-{[1-(4-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline involves several pathways:

  1. Inhibition of Tumor Growth: By inhibiting specific kinases or other enzymes involved in cell cycle regulation, this compound may prevent tumor cell proliferation.
  2. Induction of Apoptosis: It may trigger programmed cell death in cancer cells through activation of apoptotic pathways.
  3. Modulation of Signal Transduction Pathways: The compound could influence signaling cascades that regulate cell survival and growth.

Research indicates that compounds with similar structures often demonstrate these mechanisms, supporting further exploration into this specific derivative's therapeutic potential .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-{[1-(4-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline include:

  • Molecular Weight: Approximately 320.80 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol; limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for similar compounds.
  • Stability: The compound should be stable under standard laboratory conditions but may require protection from light and moisture.

These properties are crucial for determining formulation strategies for drug development and delivery systems .

Applications

The primary applications of 2-{[1-(4-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline are in medicinal chemistry and pharmacology:

  1. Anticancer Research: Investigated for its potential to inhibit tumor growth and induce apoptosis in various cancer cell lines.
  2. Drug Development: Used as a lead compound for designing more potent analogs targeting specific molecular pathways involved in cancer progression.
  3. Biological Studies: Serves as a tool compound for studying enzyme inhibition mechanisms and receptor interactions.

Future studies will likely focus on optimizing its pharmacokinetic properties to enhance efficacy while minimizing side effects in therapeutic applications .

Properties

CAS Number

2097895-49-1

Product Name

2-{[1-(4-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpyrrolidin-3-yl]oxyquinoxaline

Molecular Formula

C18H16ClN3O3S

Molecular Weight

389.85

InChI

InChI=1S/C18H16ClN3O3S/c19-13-5-7-15(8-6-13)26(23,24)22-10-9-14(12-22)25-18-11-20-16-3-1-2-4-17(16)21-18/h1-8,11,14H,9-10,12H2

InChI Key

CKFPTRPZSKBBII-UHFFFAOYSA-N

SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.